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molecular formula C14H10ClN3OS B8767982 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No. B8767982
M. Wt: 303.8 g/mol
InChI Key: GKCKYUVEBPEOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06963000B2

Procedure details

Using 4-methyl-benzothiazol-2-ylamine and 2-chloronicotinic acid chloride the title compound was obtained as a yellow solid (50% yield), MS: m/e=304 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[N:8]=[C:9]([NH2:11])[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Cl:12][C:13]1[N:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15](Cl)=[O:16]>>[Cl:12][C:13]1[N:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15]([NH:11][C:9]1[S:10][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:7]=2[N:8]=1)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=C1N=C(S2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)NC=2SC3=C(N2)C(=CC=C3)C)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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